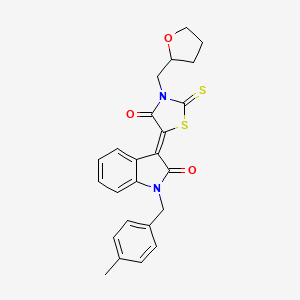

(Z)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-15-8-10-16(11-9-15)13-25-19-7-3-2-6-18(19)20(22(25)27)21-23(28)26(24(30)31-21)14-17-5-4-12-29-17/h2-3,6-11,17H,4-5,12-14H2,1H3/b21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILALMHIAAYXNG-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5CCCO5)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5CCCO5)/C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617695-00-8 | |

| Record name | (3Z)-1-(4-METHYLBENZYL)-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(Z)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound features a unique structure that includes a thiazolidine ring, an indoline moiety, and various functional groups that contribute to its potential biological activities. Given the increasing interest in thiazolidinone derivatives for medicinal applications, this article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The compound's molecular formula is , and its structure includes:

- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.

- Indoline Moiety : A bicyclic structure that enhances its biological activity.

- Tetrahydrofuran Group : A cyclic ether that may influence solubility and bioavailability.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Thiazolidinones have demonstrated efficacy against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives are known to inhibit inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduction of inflammatory markers |

The mechanisms through which this compound exerts its biological effects can be attributed to several factors:

- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Interaction with DNA : Certain derivatives can intercalate into DNA or inhibit topoisomerases, disrupting cancer cell replication.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis.

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in clinical applications:

- Anticancer Studies : A study demonstrated that a related thiazolidinone derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Efficacy : Another investigation reported that thiazolidinones significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting their potential use in treating biofilm-associated infections .

Scientific Research Applications

Research indicates that compounds within the thiazolidinone family exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various yeast strains. For instance, derivatives of similar structures have shown better antibacterial potency than conventional antibiotics like ampicillin .

- Anticancer Properties : The structural characteristics of (Z)-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one may enhance its interaction with biological targets, potentially leading to improved efficacy in cancer treatment. Compounds with similar indoline moieties have been evaluated for their ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on similar thiazolidinone derivatives demonstrated that compounds exhibited superior antibacterial activity compared to established drugs against resistant strains such as MRSA and Pseudomonas aeruginosa. The most active compounds from this study could be considered for further development as potent antimicrobial agents .

- Molecular Docking Studies : Molecular docking studies have been utilized to predict the interaction of this compound with various biological targets. These studies help elucidate potential mechanisms of action, guiding further experimental validations in vitro and in vivo .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Indoline moiety, thiazolidine ring | Potential antimicrobial and anticancer activity |

| 5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Hydroxy group instead of methylbenzyl | Enhanced solubility |

| 5-(tert-butylcyclohexylidene)-2-thioxothiazolidin-4-one | Tert-butyl group | Improved stability |

Comparison with Similar Compounds

Structural Characterization

- NMR Spectroscopy: The $^1$H-NMR spectrum shows aromatic protons (6.94–8.75 ppm) and absence of NH$2$/CH$2$ signals, confirming substitution at the thiazolidinone’s active centers .

- X-ray Crystallography: The (Z)-configuration of the benzylidene group is verified, a common feature in bioactive thiazolidinones .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

Insights :

- The tetrahydrofuran-methyl group may reduce polarity compared to hydroxylated analogues, balancing solubility and membrane penetration .

Q & A

Q. Advanced

- Catalyst screening : Use bases like piperidine or DBU to enhance condensation efficiency in thiazolidinone formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while reflux in ethanol minimizes side reactions .

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Real-time monitoring via TLC/HPLC ensures intermediate purity before proceeding .

How can reaction mechanisms for key transformations be elucidated?

Q. Advanced

- Kinetic studies : Track intermediates via stopped-flow NMR to determine rate constants for cyclization steps .

- Isotopic labeling : Use 13C-labeled aldehydes to trace Schiff base formation in thiazolidinone synthesis .

- Computational modeling : DFT calculations (e.g., Gibbs free energy barriers) predict favorable pathways for imine vs. enamine intermediates .

What methodologies assess biological activity, such as enzyme inhibition?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like kinases or proteases .

- Enzyme inhibition assays : Measure IC50 using fluorogenic substrates (e.g., for caspase-3) .

- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations, correlating with activity .

How does pH influence the compound’s stability and reactivity?

Q. Advanced

- pH-rate profiles : Determine hydrolysis susceptibility of the thiazolidinone ring under acidic (e.g., gastric pH) vs. neutral conditions .

- Buffer compatibility : Use phosphate-buffered saline (PBS) for biological assays to avoid degradation .

- Stability-indicating HPLC : Monitor degradation products (e.g., ring-opened derivatives) over time .

What strategies validate crystallographic data for this compound?

Q. Advanced

- SHELX refinement : Apply restraints for disordered tetrahydrofuran or methylbenzyl groups .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for resolving pseudo-merohedral twinning .

How can computational models predict intermolecular interactions?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., COX-2) using the compound’s Z-configuration .

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes in simulated physiological conditions .

- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal packing .

What are the limitations of current synthetic routes, and how can they be addressed?

Q. Advanced

- Low regioselectivity in indole-thiazolidinone coupling: Introduce directing groups (e.g., methoxy) to favor Z-configuration .

- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

- Scale-up challenges : Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) .

How do structural modifications impact biological activity?

Q. Advanced

- SAR studies : Compare analogues with varied substituents (e.g., 4-methylbenzyl vs. fluorobenzyl) on IC50 values .

- Bioisosteric replacement : Substitute tetrahydrofuran with oxetane to enhance metabolic stability .

- Prodrug design : Introduce ester moieties to improve aqueous solubility without altering activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.